molecular formula C15H12ClN5O B5701869 N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5701869
M. Wt: 313.74 g/mol
InChI Key: FGAGPDYNHXXDNL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety at the 3-position of the benzamide ring and a 3-chloro-4-methylphenyl substituent on the amide nitrogen. The tetrazole group serves as a hydrogen-bond acceptor, enhancing interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-5-6-12(8-14(10)16)18-15(22)11-3-2-4-13(7-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAGPDYNHXXDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322443
Record name N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887636-24-0
Record name N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of the chloro and methyl substituents on the phenyl ring may also influence its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing tetrazole rings often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study demonstrated that similar tetrazole-containing compounds inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 µM, indicating potent anticancer activity against various cell lines, including HCT-116 and MCF-7 .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The chloro and iodo substituents enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity.
  • Cell Cycle Modulation : Similar compounds have been shown to disrupt the cell cycle and induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDAnticancer
Compound AStructure0.08 - 12.07Tubulin inhibitor
Compound BStructureTBDApoptosis induction

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : 3-chloro-4-methylaniline and 3-(1H-tetrazol-1-yl)benzoic acid.
  • Reagents : Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Solvents : Organic solvents like dichloromethane.
  • Purification : Recrystallization or column chromatography.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features/Biological Activity Reference
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide 4-Cl, 3-CF3 C15H9ClF3N5O Higher lipophilicity due to CF3 group
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) Unsubstituted phenyl C13H10N6O Inhibits prostate cancer cell proliferation via F-actin/paxillin regulation
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 3-OCH(CH3)2, 2-CF3 C17H15F3NO2 Pesticide; enhanced metabolic stability
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide 4-(2-aminocyclopropyl), 3-thiophene C20H19N3OS Anti-LSD1 activity
N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Pyridin-4-yl instead of aryl group C13H10N6O Xanthine oxidase inhibition (IC50 = 0.8 μM)
Key Observations:
  • Tetrazole Position : The 3-position of the benzamide ring is conserved in most analogs (e.g., TPIN ), optimizing hydrogen-bond interactions with targets.
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, CF3) : Enhance binding to hydrophobic pockets (e.g., N-[4-Cl-3-CF3-phenyl] analog ).
    • Heterocyclic Moieties (Thiophene, Pyridine) : Improve target selectivity (e.g., anti-LSD1 activity in thiophene-containing analogs ).
    • Alkoxy Chains (e.g., OCH(CH3)2 in Flutolanil) : Increase lipophilicity and pesticidal activity .
Enzyme Inhibition
  • Xanthine Oxidase (XO) Inhibition : N-(pyridin-4-yl)-3-(tetrazol-1-yl)benzamide derivatives exhibit potent XO inhibition (IC50 < 1 μM), attributed to the tetrazole’s role in mimicking uric acid’s binding interactions .
  • Anti-LSD1 Activity : Thiophene- and pyridine-substituted benzamides (e.g., 4b ) show sub-micromolar IC50 values, likely due to π-π stacking with the enzyme’s FAD cofactor.
Anti-Cancer Effects
  • TPIN : Induces apoptosis in prostate cancer cells by downregulating F-actin and paxillin, critical for cell motility . The absence of bulky substituents (compared to the main compound) may enhance cellular uptake.

Physicochemical Properties

Property N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide N-[4-Cl-3-CF3-phenyl] Analog TPIN
Molecular Weight ~335.75 (estimated) 367.71 278.27
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher due to CF3) ~1.9 (more polar)
Hydrogen-Bond Acceptors 5 (tetrazole + amide) 5 6

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Amide bond formation : React 3-(1H-tetrazol-1-yl)benzoic acid with 3-chloro-4-methylaniline using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF under nitrogen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, tetrazole protons at δ 9.1–9.3 ppm) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of chloro-substituted benzamide derivatives?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for chloro-substituted intermediates .
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amide coupling by reducing activation energy .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., tetrazole ring decomposition) .
  • Yield tracking : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry (1.2:1 acid/amine ratio) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Identify substituents (e.g., methyl at δ 2.4 ppm, chloro-aromatic protons at δ 7.3–7.6 ppm) and confirm amide linkage (C=O at ~168 ppm in 13C^{13}C) .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]+^+ at m/z ~342 (calculated for C16_{16}H13_{13}ClN4_4O).
  • XRD : Resolve crystal packing and confirm tetrazole ring planarity (if crystalline) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR peaks)?

Methodological Answer:

  • Tautomerism : Tetrazole rings exhibit 1H/2H tautomerism, causing peak splitting. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers .
  • Impurity analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted aniline at ~4.2 min) .
  • DFT calculations : Model expected chemical shifts using Gaussian software to identify discrepancies from experimental data .

Basic: What biological targets are associated with tetrazole-containing benzamide derivatives?

Methodological Answer:

  • Enzyme inhibition : Tetrazole moieties act as bioisosteres for carboxylic acids, targeting proteases (e.g., angiotensin-converting enzyme) or kinases .
  • Receptor binding : Chloro and methyl groups enhance lipophilicity, improving affinity for G-protein-coupled receptors (GPCRs) .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, IC50_{50} ~10–50 µM) using MTT assays .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substitution) impact bioactivity?

Methodological Answer:

  • Electron-withdrawing effects : Chloro groups increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins versus fluorine’s inductive effects .
  • Lipophilicity : LogP increases by ~0.5 with chloro substitution (calculated via ChemDraw), improving membrane permeability .
  • Case study : Compare IC50_{50} values of chloro- and fluoro-analogs in enzyme inhibition assays (e.g., 3-chloro derivative: IC50_{50} = 12 µM vs. 3-fluoro: IC50_{50} = 25 µM) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent pairs : Ethanol/water (7:3) or ethyl acetate/hexane (1:2) yield high-purity crystals (>99% by HPLC) .
  • Temperature gradient : Cool from reflux to 4°C over 12 hours to control crystal size.
  • Yield : ~60–70% after two recrystallizations .

Advanced: How can computational methods predict the reactivity of the tetrazole ring in this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., N2 in tetrazole) .
  • MD simulations : Simulate solvation effects in water/DMSO to predict stability under biological conditions (e.g., half-life >24 hours) .
  • SAR modeling : QSAR models correlate substituent Hammett constants (σ) with bioactivity .

Basic: What are common impurities in the synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted 3-chloro-4-methylaniline (retention time ~3.8 min) or dimerized amides.
  • Purification :
    • SPE cartridges : C18 reverse-phase to remove polar impurities.
    • Prep-HPLC : Use 70% acetonitrile/water + 0.1% TFA to isolate the target compound .

Advanced: How do researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetics : Measure plasma stability (e.g., t1/2_{1/2} in rat plasma: ~2 hours) and CYP450 metabolism using liver microsomes .
  • Formulation : Encapsulate in PEGylated liposomes to improve bioavailability (e.g., increase AUC by 3× in murine models) .
  • Dose-response : Re-evaluate in vivo dosing based on protein binding (e.g., 95% binding to albumin reduces free drug concentration) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD50_{50} in rats >500 mg/kg).
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade tetrazole rings .

Advanced: What strategies enhance the metabolic stability of tetrazole-containing benzamides?

Methodological Answer:

  • Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 oxidation .
  • Prodrug design : Mask tetrazole as a methyl ester, hydrolyzed in vivo by esterases .
  • Stability assays : Incubate with human liver microsomes + NADPH; monitor degradation via LC-MS/MS .

Basic: How is the compound’s solubility profile determined?

Methodological Answer:

  • Shake-flask method : Saturate in PBS (pH 7.4) or DMSO, filter, and quantify via UV-Vis (λ = 270 nm) .
  • Results : Aqueous solubility ~0.2 mg/mL; DMSO >50 mg/mL .

Advanced: How can crystallography resolve ambiguity in the tetrazole ring’s tautomeric form?

Methodological Answer:

  • Single-crystal XRD : Collect data at 100 K; analyze bond lengths (1H-tautomer: N1–C bond ~1.31 Å vs. 2H-tautomer: ~1.35 Å) .
  • Hirshfeld surface analysis : Map intermolecular interactions to confirm dominant tautomer .

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